

Brilanestrant animal research administration

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Compound Focus: Brilanestrant

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Brilanestrant Preclinical Research Data

Aspect	Details and Quantitative Data
Compound	Brilanestrant (GDC-0810, ARN-810, RG 6046) [1]
Mechanism	Selective Estrogen Receptor Degradator (SERD) [1]
Primary Target	Estrogen Receptor Alpha (ER α) [1]

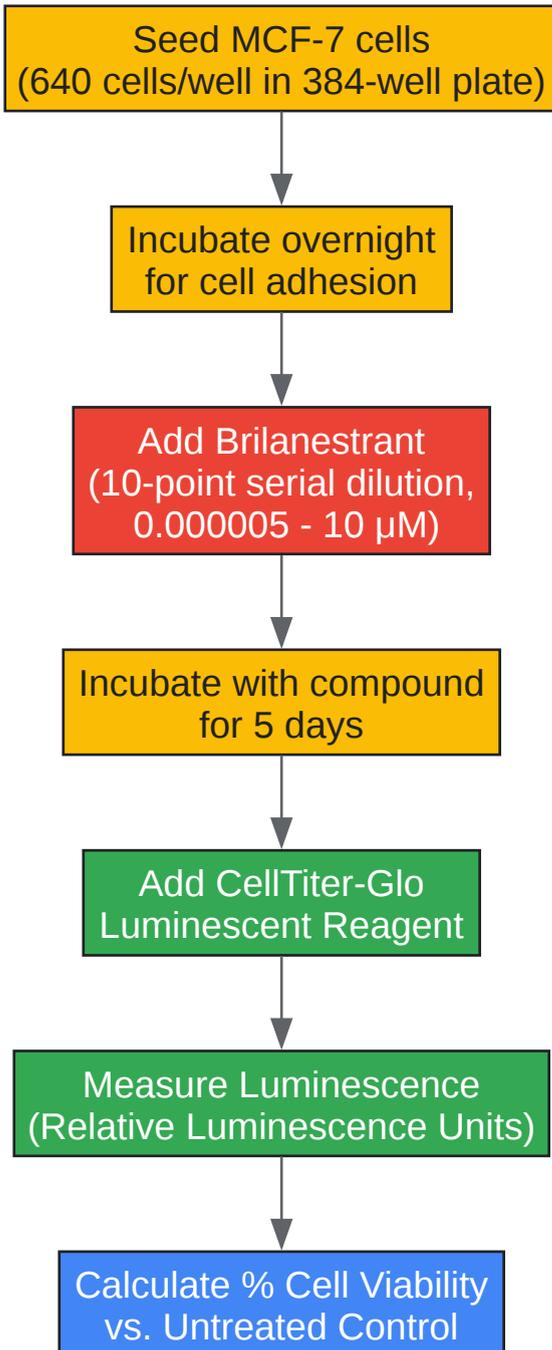
| **In Vitro Potency** | ER α degradation (EC50): **0.7 nM** ER α binding (IC50): **6.1 nM** Cell viability in MCF-7 cells (IC50): **2.5 nM** [1] | | **In Vivo Administration** | **Route:** Oral (p.o.) **Formulation:** Not specified in detail **Dosing Regimen:** **1-100 mg/kg/day** [1] | | **In Vivo Efficacy** | **Model:** Tamoxifen-sensitive MCF-7 xenograft in mice **Result:** Dose-dependent tumor growth inhibition; **3 mg/kg** showed substantial inhibition, **100 mg/kg/day** led to >50% tumor regression [1] | | **Pharmacokinetics** | **Bioavailability:** **40%-60%** (across species) **Clearance:** Low (11 mL/min/kg in some models) [1] |

Experimental Workflows

The following diagrams outline the general experimental workflows for the key in vitro and in vivo studies cited in the literature.

In Vitro Cell Viability Assay

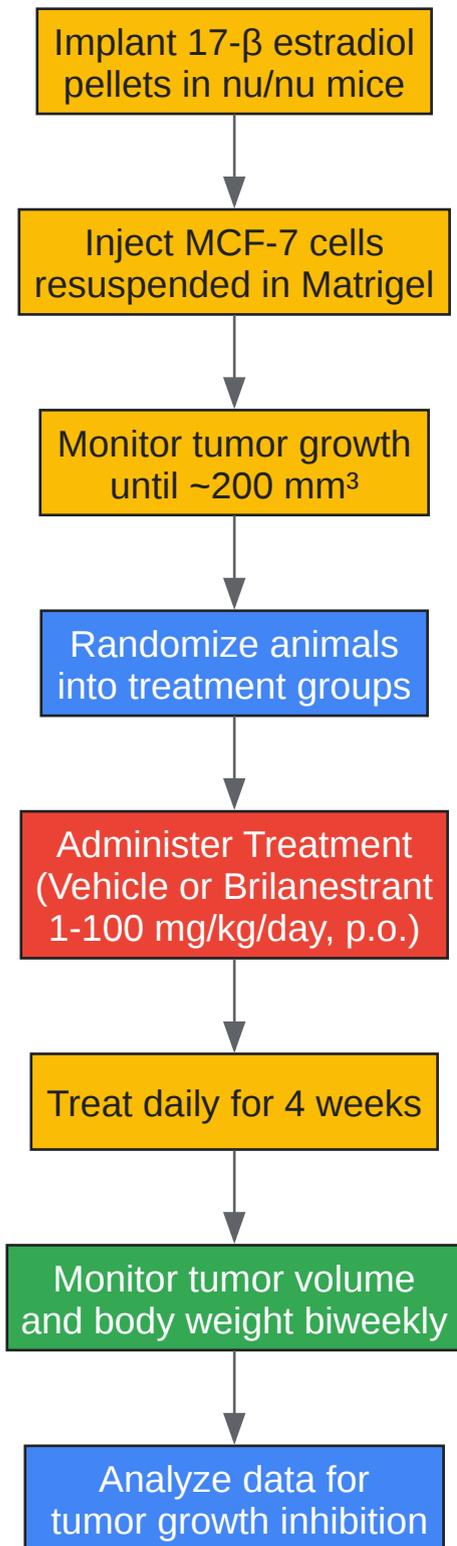
This workflow summarizes the typical procedure used to determine **Brilanestrant**'s effect on cancer cell viability, as performed in MCF-7 cells [1].



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In Vivo Efficacy Study

This workflow outlines the key steps for evaluating **Brilanestrant**'s efficacy in a mouse xenograft model of breast cancer [1].



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Key Research Insights & Notes

- **Distinct Mechanism:** **Brilanestrant** induces a unique conformational change in the ER α protein, different from tamoxifen and other therapies, which explains its pure antagonistic profile without tamoxifen-like agonist effects [1].
- **Formulation Clue:** One study used an in vivo formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to prepare a 2 mg/mL solution, with sonication recommended [1]. This can serve as a starting point for formulation development.
- **Broader Research Context:** **Brilanestrant** is recognized in the field as an example of a drug whose development was accelerated by integrating computational modeling with experimental validation [2]. Its potential therapeutic role is also being explored in other cancers, such as hepatocellular carcinoma [3].

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References

1. | Estrogen Receptor/ERR | TargetMol Brilanestrant [targetmol.com]
2. Multitarget Design of Steroidal Inhibitors Against Hormone ... [pmc.ncbi.nlm.nih.gov]
3. Immunotherapy and drug sensitivity predictive roles of a ... [nature.com]

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